molecular formula C11H10BrNO B1371714 7-Bromo-2,8-dimethyl-4-hydroxyquinoline CAS No. 1189106-80-6

7-Bromo-2,8-dimethyl-4-hydroxyquinoline

Cat. No. B1371714
M. Wt: 252.11 g/mol
InChI Key: ZBMQLNRKZDXRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-2,8-dimethyl-4-hydroxyquinoline” is a halogenated heterocycle . It has the empirical formula C11H10BrNO and a molecular weight of 252.11 . It is provided as a solid .


Molecular Structure Analysis

The molecular structure of “7-Bromo-2,8-dimethyl-4-hydroxyquinoline” consists of a benzene ring fused with a pyridine moiety . The compound contains a bromine atom at the 7th position and two methyl groups at the 2nd and 8th positions of the quinoline ring .


Physical And Chemical Properties Analysis

“7-Bromo-2,8-dimethyl-4-hydroxyquinoline” is a solid . Its empirical formula is C11H10BrNO, and it has a molecular weight of 252.11 .

Scientific Research Applications

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Quinoline is an essential segment of both natural and synthetic compounds . The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

  • Pharmaceuticals : Quinoline is a vital scaffold for leads in drug discovery . Quinine and its derivatives, which are quinoline-based compounds, have been used to treat nocturnal leg cramps, arthritis, and have also been used with limited success to treat people who had been infected by prions .
  • Synthetic Organic Chemistry : Quinoline and its derivatives are used in the synthesis of a wide range of organic compounds . Various synthesis protocols have been reported in the literature for the construction of this scaffold .
  • Industrial Applications : Quinoline is an essential heterocyclic compound due to its versatile applications in industrial chemistry .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H301 - H318, indicating toxicity if swallowed and causing serious eye damage . The precautionary statements are P280 - P301 + P310 - P305 + P351 + P338, suggesting the need for protective gloves, eye protection, and specific actions in case of ingestion or contact with eyes .

properties

IUPAC Name

7-bromo-2,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMQLNRKZDXRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670971
Record name 7-Bromo-2,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,8-dimethyl-4-hydroxyquinoline

CAS RN

1189106-80-6
Record name 7-Bromo-2,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189106-80-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.